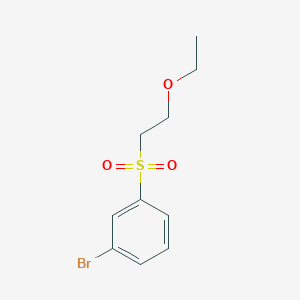

1-Bromo-3-(2-ethoxy-ethanesulfonyl)-benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

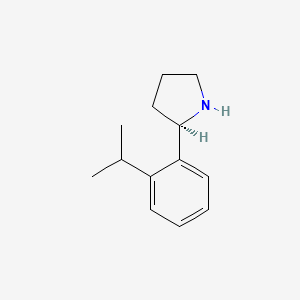

“1-Bromo-3-(2-ethoxy-ethanesulfonyl)-benzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with alternating double bonds, and it has a bromine atom and an ethoxy-ethanesulfonyl group attached to it .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzene ring, the introduction of the bromine atom, and the attachment of the ethoxy-ethanesulfonyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the benzene ring and the various attached groups. The benzene ring contributes to the stability of the molecule through resonance, while the bromine atom and the ethoxy-ethanesulfonyl group would add to the molecular weight and complexity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The bromine atom could potentially be replaced in a substitution reaction, and the ethoxy-ethanesulfonyl group could undergo various reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the ethoxy-ethanesulfonyl group) would all influence its properties .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Ethoxybromination of Enamides : Utilization of (diacetoxyiodo)benzene and simple bromide salts in ethanol achieves the regioselective ethoxybromination of enamides, producing versatile α-bromo hemiaminals that can undergo a wide range of transformations (Nocquet‐Thibault et al., 2013).

Halogenation of Polyalkylbenzenes : Employing N-Halosuccinimide and acidic catalysts, like 1-Bromo-2,5-pyrrolidinedione, facilitates the ring halogenation of polyalkylbenzenes, paving the way for the synthesis of mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).

Preparation of Polymers with Controlled Architecture : A new approach to dendritic macromolecules is introduced, starting from the periphery and progressing inward, utilizing benzylic bromide for the condensation with phenolic groups, illustrating a method for creating hyperbranched macromolecules (Hawker & Fréchet, 1990).

Material Science and Organic Synthesis

Thermal Decomposition of Brominated Flame Retardants : The thermal decomposition mechanisms of brominated flame retardants like BTBPE are explored, shedding light on the formation pathways of polybrominated dibenzo-p-dioxins and offering insights into the environmental impact of these compounds (Altarawneh & Dlugogorski, 2014).

Supramolecular Liquid-Crystalline Networks : By self-assembling multifunctional H-bond donor and acceptor molecules, supramolecular liquid-crystalline networks are created, illustrating the potential for designing advanced materials with unique properties (Kihara, Kato, Uryu, & Fréchet, 1996).

Orientations Futures

Propriétés

IUPAC Name |

1-bromo-3-(2-ethoxyethylsulfonyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO3S/c1-2-14-6-7-15(12,13)10-5-3-4-9(11)8-10/h3-5,8H,2,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIPECNOKKUTJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCS(=O)(=O)C1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(2-ethoxy-ethanesulfonyl)-benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2648412.png)

![Ethyl 3-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2648413.png)

![Thieno[3,2-b]pyridin-6-amine dihydrochloride](/img/structure/B2648415.png)

![1-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2648422.png)

![3,4-dimethoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2648424.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(1,3-thiazol-4-yl)propanamide](/img/structure/B2648426.png)

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2648428.png)

![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2648432.png)